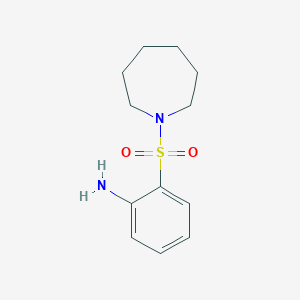
Benzenamine, 2-((hexahydro-1H-azepin-1-yl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-((hexahydro-1H-azepin-1-yl)sulfonyl)- is a complex organic compound that features a benzenamine core with a sulfonyl group attached to a hexahydro-1H-azepin-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-((hexahydro-1H-azepin-1-yl)sulfonyl)- typically involves multi-step organic reactions. One common method includes the reaction of benzenamine with a sulfonyl chloride derivative in the presence of a base to form the sulfonamide intermediate. This intermediate is then reacted with hexahydro-1H-azepine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-((hexahydro-1H-azepin-1-yl)sulfonyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenamine core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Benzenamine, 2-((hexahydro-1H-azepin-1-yl)sulfonyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, 2-((hexahydro-1H-azepin-1-yl)sulfonyl)- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The hexahydro-1H-azepin-1-yl moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 2-(hexahydro-1H-azepin-3-yl)-
- Benzenamine, 2-(hexahydro-1H-azepin-1-yl)-5-(1-piperidinylsulfonyl)-
Uniqueness
Benzenamine, 2-((hexahydro-1H-azepin-1-yl)sulfonyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
953715-58-7 |
|---|---|
Molecular Formula |
C12H18N2O2S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
2-(azepan-1-ylsulfonyl)aniline |
InChI |
InChI=1S/C12H18N2O2S/c13-11-7-3-4-8-12(11)17(15,16)14-9-5-1-2-6-10-14/h3-4,7-8H,1-2,5-6,9-10,13H2 |
InChI Key |
RYTQBQASVSDMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















